Predicted Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester and Free Acid Analogs
Computationally predicted LogP values—an indicator of membrane permeability and oral absorption potential—differ by approximately 0.4–1.0 log units among the ethyl ester, methyl ester, and carboxylic acid analogs bearing the same 4-pyridyl substituent . Higher LogP for the ethyl ester may translate into improved passive diffusion across biological membranes, which is a critical consideration in cell-based screening and prodrug strategies.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.9133 |
| Comparator Or Baseline | Methyl 5-(pyridin-4-yl)isoxazole-3-carboxylate: 1.5232; 5-(Pyridin-4-yl)isoxazole-3-carboxylic acid: ~0.9 to 1.43 |
| Quantified Difference | ΔLogP ≈ +0.39 (vs. methyl ester); ΔLogP ≈ +0.48 to +1.01 (vs. carboxylic acid) |
| Conditions | In silico prediction (Chemicalize® / ChemAxon); no experimental LogP data located for head-to-head comparison |
Why This Matters
A 0.4–1.0 LogP increment can meaningfully alter compound partitioning, cell permeability, and non-specific protein binding in biological assays, directly impacting screening hit rates and SAR interpretation.
